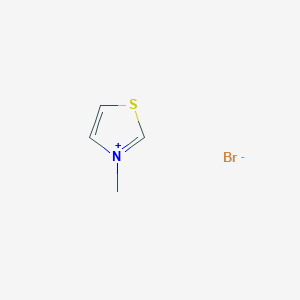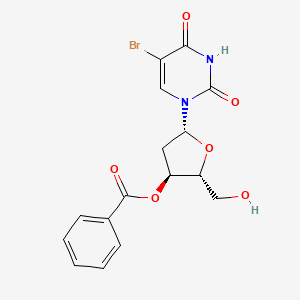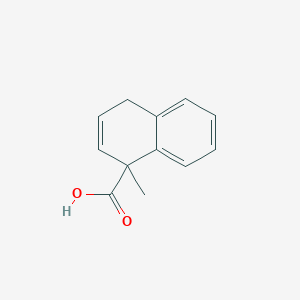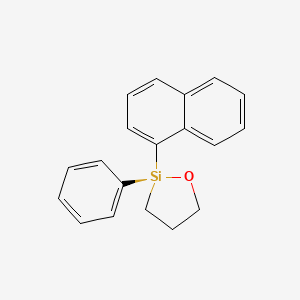![molecular formula C38H26O5 B14505880 [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] CAS No. 63347-89-7](/img/structure/B14505880.png)
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] is a complex organic compound with a molecular formula of C38H26O5. This compound consists of 26 hydrogen atoms, 38 carbon atoms, and 5 oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
Compared to similar compounds, [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in certain applications, such as the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
63347-89-7 |
|---|---|
Fórmula molecular |
C38H26O5 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
[4-[4-(4-phenoxybenzoyl)phenoxy]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O5/c39-37(27-11-19-33(20-12-27)41-31-7-3-1-4-8-31)29-15-23-35(24-16-29)43-36-25-17-30(18-26-36)38(40)28-13-21-34(22-14-28)42-32-9-5-2-6-10-32/h1-26H |
Clave InChI |
IWCKQKYUVSDWAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


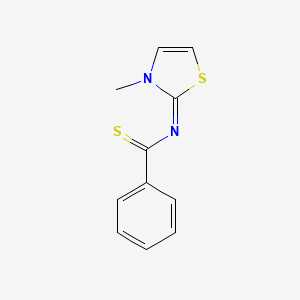
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

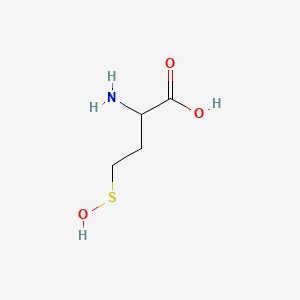

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
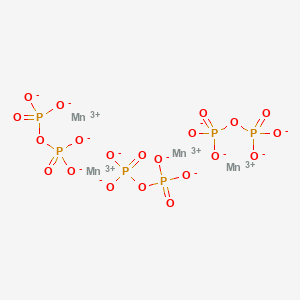

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
